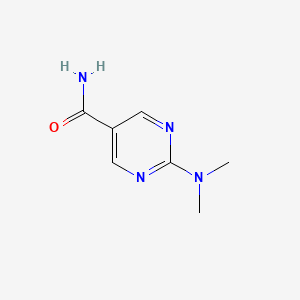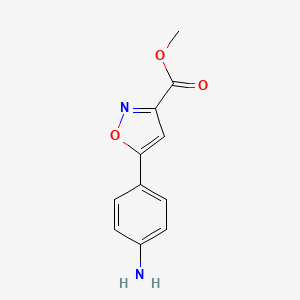![molecular formula C11H13F2NOS B11763632 (R)-N-[(E)-(2,5-difluorophenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B11763632.png)
(R)-N-[(E)-(2,5-difluorophenyl)methylidene]-2-methylpropane-2-sulfinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-N-[(E)-(2,5-difluorophenyl)methylidene]-2-methylpropane-2-sulfinamide is a chemical compound characterized by the presence of a difluorophenyl group, a methylidene bridge, and a sulfinamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-[(E)-(2,5-difluorophenyl)methylidene]-2-methylpropane-2-sulfinamide typically involves the reaction of 2,5-difluorobenzaldehyde with ®-2-methylpropane-2-sulfinamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like tetrahydrofuran. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of ®-N-[(E)-(2,5-difluorophenyl)methylidene]-2-methylpropane-2-sulfinamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
®-N-[(E)-(2,5-difluorophenyl)methylidene]-2-methylpropane-2-sulfinamide can undergo various chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to a sulfonamide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace one or more fluorine atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Nucleophiles such as amines or thiols; reactions often conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Major Products
Oxidation: Sulfonamide derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted difluorophenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
®-N-[(E)-(2,5-difluorophenyl)methylidene]-2-methylpropane-2-sulfinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which ®-N-[(E)-(2,5-difluorophenyl)methylidene]-2-methylpropane-2-sulfinamide exerts its effects involves interactions with specific molecular targets. The difluorophenyl group can interact with hydrophobic pockets in proteins, while the sulfinamide moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects. The exact pathways involved depend on the specific application and target of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-N-[(E)-(2,4-difluorophenyl)methylidene]-2-methylpropane-2-sulfinamide
- ®-N-[(E)-(3,5-difluorophenyl)methylidene]-2-methylpropane-2-sulfinamide
- ®-N-[(E)-(2,5-dichlorophenyl)methylidene]-2-methylpropane-2-sulfinamide
Uniqueness
®-N-[(E)-(2,5-difluorophenyl)methylidene]-2-methylpropane-2-sulfinamide is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its reactivity and interactions with biological targets. The presence of the sulfinamide group also adds to its distinct chemical properties, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C11H13F2NOS |
|---|---|
Molekulargewicht |
245.29 g/mol |
IUPAC-Name |
(R)-N-[(2,5-difluorophenyl)methylidene]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C11H13F2NOS/c1-11(2,3)16(15)14-7-8-6-9(12)4-5-10(8)13/h4-7H,1-3H3/t16-/m1/s1 |
InChI-Schlüssel |
LLUKQQYCLSLLMV-MRXNPFEDSA-N |
Isomerische SMILES |
CC(C)(C)[S@@](=O)N=CC1=C(C=CC(=C1)F)F |
Kanonische SMILES |
CC(C)(C)S(=O)N=CC1=C(C=CC(=C1)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


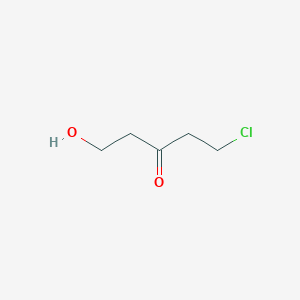
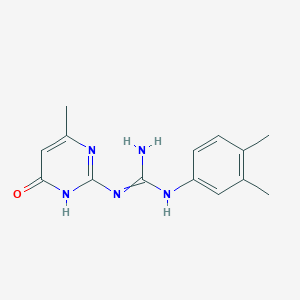
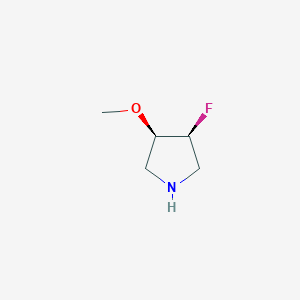
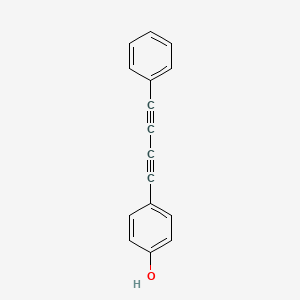
![exo-3-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B11763589.png)
![3-Benzyl-3-azabicyclo[3.3.1]nonan-7-one](/img/structure/B11763595.png)
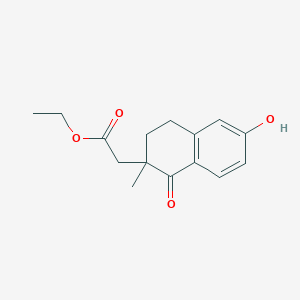

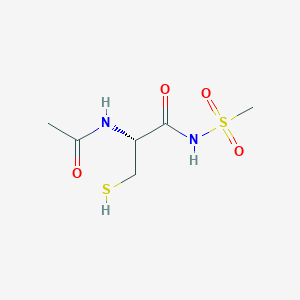
![(1s,3s)-3-Fluoro-3-[4-(trifluoromethyl)phenyl]cyclobutan-1-amine](/img/structure/B11763611.png)

